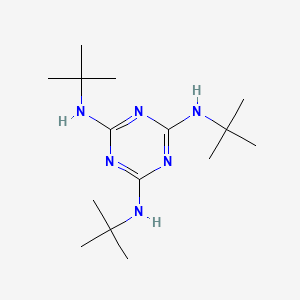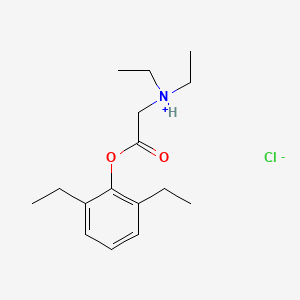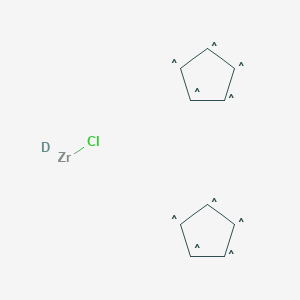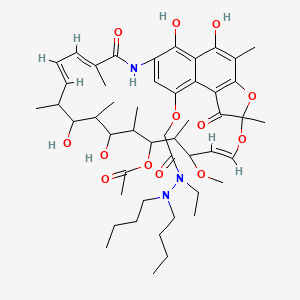
Rifamycin B dibutylethylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifamycin B dibutylethylhydrazide is a derivative of rifamycin B, a member of the rifamycin family of antibiotics. Rifamycins are known for their broad-spectrum antibacterial activity, particularly against mycobacteria, which makes them valuable in the treatment of diseases such as tuberculosis and leprosy . This compound is a semi-synthetic compound designed to enhance the pharmacological properties of the parent molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rifamycin B dibutylethylhydrazide typically involves the chemical modification of rifamycin B. The process begins with the isolation of rifamycin B from the fermentation broth of Amycolatopsis mediterranei . The rifamycin B is then subjected to a series of chemical reactions, including hydrazone formation with dibutylethylhydrazide under controlled conditions . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The fermentation process is optimized to maximize the yield of rifamycin B, which is then purified and chemically modified. The use of continuous flow synthesis in microreactors has been explored to improve the efficiency and reduce the cost of production .
Analyse Des Réactions Chimiques
Types of Reactions
Rifamycin B dibutylethylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered pharmacological properties.
Substitution: Substitution reactions, particularly at the hydrazide moiety, can lead to the formation of new derivatives with enhanced activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various rifamycin derivatives with different pharmacological profiles. These derivatives are often screened for their antibacterial activity and other therapeutic properties .
Applications De Recherche Scientifique
Rifamycin B dibutylethylhydrazide has a wide range of scientific research applications:
Mécanisme D'action
Rifamycin B dibutylethylhydrazide exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase . This inhibition prevents the synthesis of RNA, thereby blocking protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of the RNA polymerase, which is essential for the transcription process .
Comparaison Avec Des Composés Similaires
Rifamycin B dibutylethylhydrazide is compared with other rifamycin derivatives such as rifampicin, rifabutin, and rifapentine . While all these compounds share a common mechanism of action, this compound is unique in its chemical structure, which provides it with distinct pharmacological properties. For instance, it may exhibit different pharmacokinetics and bioavailability compared to other rifamycins .
List of Similar Compounds
- Rifampicin
- Rifabutin
- Rifapentine
- Rifamycin SV
- Rifamycin S
Propriétés
Numéro CAS |
38123-28-3 |
|---|---|
Formule moléculaire |
C49H71N3O13 |
Poids moléculaire |
910.1 g/mol |
Nom IUPAC |
[(9E,19E,21E)-27-[2-[(dibutylamino)-ethylamino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C49H71N3O13/c1-13-16-22-51(23-17-14-2)52(15-3)37(54)26-62-36-25-34-44(58)39-38(36)40-46(32(9)43(39)57)65-49(11,47(40)59)63-24-21-35(61-12)29(6)45(64-33(10)53)31(8)42(56)30(7)41(55)27(4)19-18-20-28(5)48(60)50-34/h18-21,24-25,27,29-31,35,41-42,45,55-58H,13-17,22-23,26H2,1-12H3,(H,50,60)/b19-18+,24-21+,28-20+ |
Clé InChI |
IGGFRTRKZAPDSI-ZERZFNGNSA-N |
SMILES isomérique |
CCCCN(CCCC)N(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |
SMILES canonique |
CCCCN(CCCC)N(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


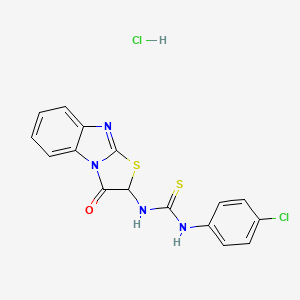
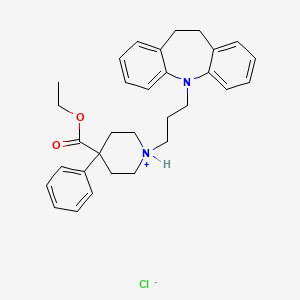
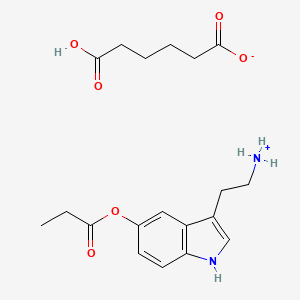
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
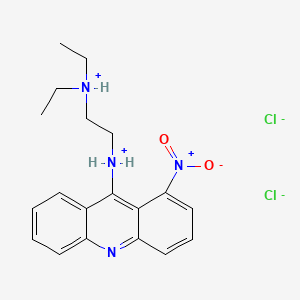

![[1,1'-Biphenyl]-2,3',6-triol](/img/structure/B13739651.png)
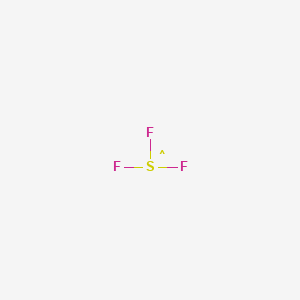
![(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13739655.png)


